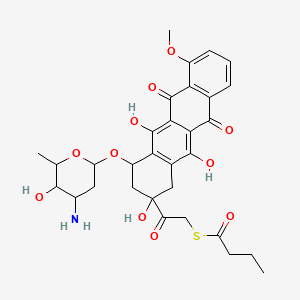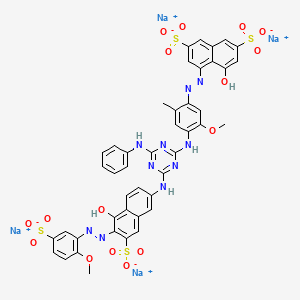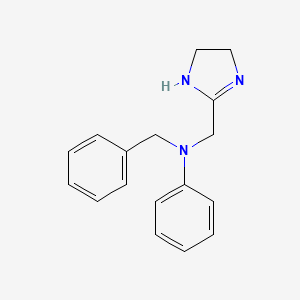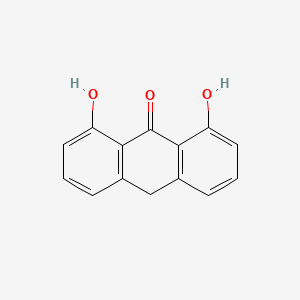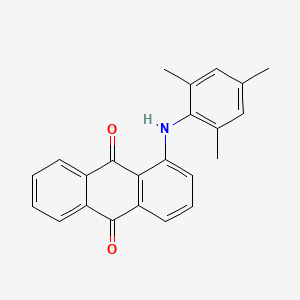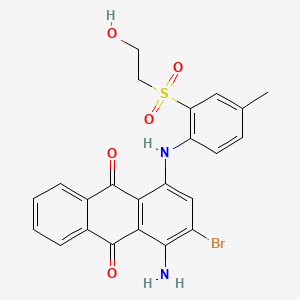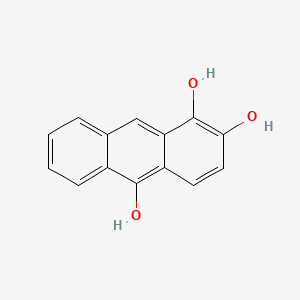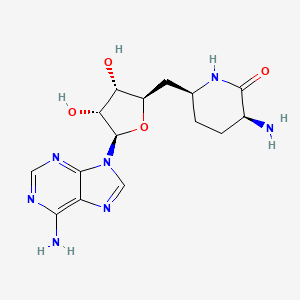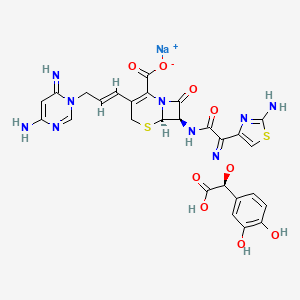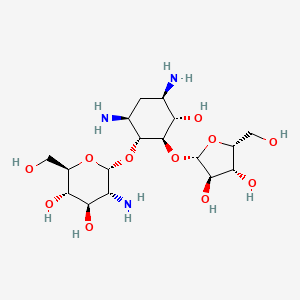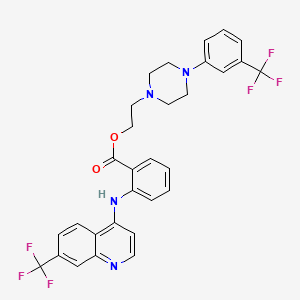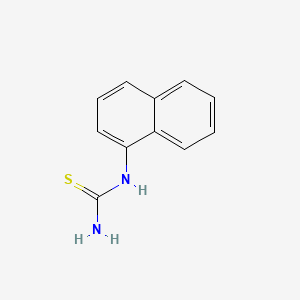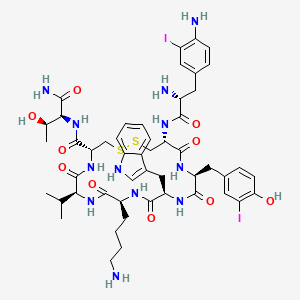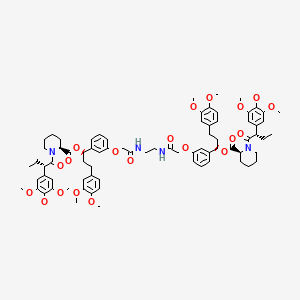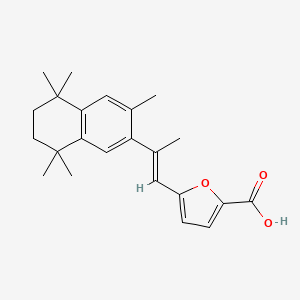
2-Furancarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AGN 192171 is a biochemical.
Applications De Recherche Scientifique
1. Medical Imaging and CNS Disease Treatment
The retinoid X receptor (RXR) partial agonist, synthesized from 2-furancarboxylic acid derivatives, demonstrates potential for treating central nervous system (CNS) diseases like Alzheimer's and Parkinson's. A study used carbon-11-labeled versions of these compounds for positron emission tomography (PET) imaging, suggesting their distribution to the brain and potential as CNS disease treatment candidates (Shibahara et al., 2017).
2. Development of Selective Synthetic Retinoids
Synthetic retinoids developed from 2-furancarboxylic acid derivatives demonstrate selectivity for retinoic acid receptor (RAR) and retinoid X receptor (RXR) subtypes. These retinoids are used for treating various diseases due to their conformational restriction and selective activation of nuclear receptors (Dawson & Zhang, 2002).
3. Biobased Chemical Production
Furan carboxylic acids, synthesized from 2-furancarboxylic acid derivatives, are promising biobased building blocks in pharmaceutical and polymer industries. Studies show efficient enzymatic synthesis pathways, highlighting their potential as sustainable chemical sources (Jia et al., 2019).
4. Potential in Anticancer Agents
Certain derivatives of 2-furancarboxylic acid exhibit significant anticancer activity. Research on compounds like 1-(3',4',5'-trimethoxy) phenyl naphtho[2,1-b]furan shows promising results against various human cancer cell lines, suggesting a potential role in cancer treatment (Srivastava et al., 2006).
5. Synthesis of Antimicrobial Agents
Research indicates that novel furancarboxylic acids isolated from fungi show antimicrobial activities against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds, derived from 2-furancarboxylic acid, could be valuable in developing new antimicrobial agents (Chang et al., 2020).
Propriétés
Numéro CAS |
158200-61-4 |
|---|---|
Nom du produit |
2-Furancarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)- |
Formule moléculaire |
C23H28O3 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
5-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C23H28O3/c1-14(11-16-7-8-20(26-16)21(24)25)17-13-19-18(12-15(17)2)22(3,4)9-10-23(19,5)6/h7-8,11-13H,9-10H2,1-6H3,(H,24,25)/b14-11+ |
Clé InChI |
CCORXZBJYDJXFA-SDNWHVSQSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1/C(=C/C3=CC=C(O3)C(=O)O)/C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C(=CC3=CC=C(O3)C(=O)O)C)C(CCC2(C)C)(C)C |
SMILES canonique |
CC1=CC2=C(C=C1C(=CC3=CC=C(O3)C(=O)O)C)C(CCC2(C)C)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AGN 192171; AGN-192171; AGN192171 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



